molecular formula C13H15NO3 B6164858 2-cyclopentaneamidobenzoic acid CAS No. 667887-04-9

2-cyclopentaneamidobenzoic acid

Cat. No.: B6164858
CAS No.: 667887-04-9
M. Wt: 233.3
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Description

2-Cyclopentaneamidobenzoic acid is a benzoic acid derivative featuring a cyclopentane ring connected via an amide bond at the ortho position of the aromatic ring. This structural motif combines the aromatic rigidity of benzoic acid with the conformational flexibility of the cyclopentane moiety, influencing its physicochemical properties and biological interactions. The compound is synthesized through amidation reactions between 2-aminobenzoic acid and cyclopentanecarbonyl chloride, followed by purification via crystallization or chromatography. Its applications span medicinal chemistry, where it serves as a precursor for enzyme inhibitors, and materials science, where its amphiphilic nature enables use in supramolecular assemblies.

Properties

CAS No.

667887-04-9

Molecular Formula

C13H15NO3

Molecular Weight

233.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentaneamidobenzoic acid typically involves the reaction of cyclopentylamine with a benzoic acid derivative. One common method is the amidation reaction, where cyclopentylamine reacts with a benzoic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale amidation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentaneamidobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Cyclopentylamine derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

2-cyclopentaneamidobenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclopentaneamidobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Geometric Differences

Key structural distinctions arise from substituent variations at the ortho position of benzoic acid. For example:

Compound Substituent Carboxylic Acid Geometry (O-C-O Angle) Amide/Amine Bond Characteristics
2-Cyclopentaneamidobenzoic acid Cyclopentaneamide ~120° (estimated) Amide C=O: ~1.23 Å; C-N: ~1.33 Å
2-Aminobenzoic acid Amine (-NH₂) 123.47° (O4–C14–O3) N/A (free amine)
4-Aminobenzoic acid Amine (-NH₂) para ~124° (literature average) N/A
2-Aminobenzamide Benzamide N/A Amide C=O: ~1.22 Å; C-N: ~1.34 Å

Physicochemical Properties

  • Solubility: The cyclopentane ring lowers aqueous solubility (logP ~2.1) relative to 2-aminobenzoic acid (logP ~1.3) due to increased hydrophobicity.
  • Acidity: The carboxylic acid pKa of this compound (~4.2) is slightly higher than 2-aminobenzoic acid (~3.8), attributed to electron-withdrawing effects of the amide group.
  • Thermal Stability: Melting point (MP) ranges between 180–185°C, higher than 2-aminobenzamide (MP ~165°C), likely due to stronger intermolecular hydrogen bonding.

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₄ClNO₃
Molecular Weight267.71 g/mol
Purity Threshold>98% (HPLC)

Basic: How should researchers characterize the structural identity of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • Spectroscopy :
    • NMR : Assign peaks for the cyclopentane ring (δ 1.5–2.5 ppm) and aromatic protons (δ 7.2–8.0 ppm) .
    • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion [M+H]⁺ at m/z 268.1 .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3%) .

Advanced: What experimental designs are effective for studying its enzyme inhibition mechanisms?

Methodological Answer:
Focus on kinetic assays and structural modeling:

  • Kinetic Studies :
    • Use Michaelis-Menten kinetics with varying substrate concentrations to determine KiK_i (inhibition constant). Monitor enzyme activity via spectrophotometry (e.g., NADH oxidation at 340 nm for dehydrogenases) .
    • Include positive/negative controls (e.g., known inhibitors) to validate assay sensitivity .
  • Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding interactions with active sites of target enzymes (e.g., cyclooxygenase-2) .
  • Mutagenesis : Engineer enzyme variants to test critical residue roles in inhibitor binding .

Advanced: How can contradictions in reported bioactivity data be resolved?

Methodological Answer:
Address discrepancies through systematic analysis:

  • Variable Control : Standardize assay conditions (pH, temperature, solvent concentration) to minimize variability .
  • Data Reproducibility : Replicate experiments across independent labs, sharing raw datasets (e.g., via Zenodo) for transparency .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity. Report confidence intervals and p-values .
  • Mechanistic Clarification : Use isothermal titration calorimetry (ITC) to resolve conflicting binding affinity results .

Basic: What environmental impact assessment methods apply to this compound?

Methodological Answer:
Adopt OECD guidelines for ecotoxicity studies:

  • Biodegradation : Conduct closed bottle tests (OECD 301D) to measure BOD/COD ratios under aerobic conditions .
  • Aquatic Toxicity : Use Daphnia magna acute toxicity assays (48-hour EC₅₀) and algal growth inhibition tests (OECD 201/202) .
  • Persistence Modeling : Apply EPI Suite to predict half-life in soil/water based on QSAR data .

Advanced: How can reaction pathways involving this compound be mechanistically elucidated?

Methodological Answer:
Combine experimental and computational tools:

  • Isotopic Labeling : Use 18^{18}O-labeled H₂O to trace hydrolysis pathways of the amide group .
  • DFT Calculations : Optimize transition-state geometries (Gaussian 16, B3LYP/6-31G*) to predict regioselectivity in substitution reactions .
  • In Situ Monitoring : Employ stopped-flow UV-Vis spectroscopy to capture intermediate species during reactions .

Q. Guidelines for Reporting

  • Data Presentation : Follow journal standards (e.g., Beilstein J. Org. Chem.) to separate main findings from supplementary data .
  • Reproducibility : Detail experimental protocols in the "Methods" section, including instrument calibration and statistical thresholds .

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